1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-4-iodo-5-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2INO2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBUBRMTYWTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1I)Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and an electron-withdrawing nitro group on a toluene scaffold, provides a platform for complex and regioselective chemical transformations. This guide offers a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in the synthesis of intricate molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 1160573-65-8 | [1] |
| Molecular Formula | C₇H₄Br₂INO₂ | [2] |
| Molecular Weight | 420.82 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Expected to be a solid at room temperature, likely pale yellow to brown crystals, typical of many nitroaromatic compounds. | Inferred from related compounds[3] |
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of this compound, based on analogous transformations.[6][7]
Step 1: Nitration of a Substituted Toluene
-
Rationale: Introduction of the nitro group is a key first step, as it is a meta-director and deactivator, which will influence the regioselectivity of subsequent bromination steps.[5]
-
Procedure:
-
To a stirred solution of the appropriate starting toluene derivative in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-toluene derivative.
-
Step 2: Bromination
-
Rationale: The nitro group will direct the incoming bromine atoms to the meta positions.
-
Procedure:
-
Dissolve the nitro-toluene derivative in a suitable solvent and add a Lewis acid catalyst (e.g., iron(III) bromide).
-
Slowly add a solution of bromine in the same solvent, maintaining the reaction at a controlled temperature.
-
Stir the reaction until completion, then quench with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Work up the reaction mixture as described in Step 1 to isolate the crude dibromo-nitro-toluene intermediate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: Conversion of the nitro group to an amine is necessary for the subsequent diazotization-iodination step.[4][8]
-
Procedure:
-
Dissolve the dibromo-nitro-toluene intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[8][9]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the solid catalyst (if used) and neutralize the reaction mixture.
-
Extract the aniline product and purify to obtain the dibromo-amino-toluene derivative.
-
Step 4: Diazotization and Iodination
-
Rationale: The Sandmeyer-type reaction is a classic and effective method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate.[6][10]
-
Procedure:
-
Dissolve the dibromo-amino-toluene derivative in an acidic aqueous solution (e.g., sulfuric acid in water).
-
Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the crude product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, this compound, by a suitable method such as column chromatography or recrystallization.
-
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | A single aromatic proton singlet is expected due to the fully substituted ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. A singlet corresponding to the methyl group protons would also be present. |
| ¹³C NMR | Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. |
| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1530 and 1350 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-Br and C-I stretching vibrations in the fingerprint region are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 420.82 g/mol . The isotopic pattern of the molecular ion would be complex and characteristic due to the presence of two bromine atoms and one iodine atom. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms. |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by the interplay of its functional groups.[1]
-
Differential Halogen Reactivity: The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bonds. This allows for selective functionalization at the 4-position via reactions such as Suzuki, Sonogashira, and Heck cross-coupling, leaving the bromine atoms intact for subsequent transformations.[1]
-
Influence of the Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[11][12] However, steric hindrance from the adjacent bromine and methyl groups may influence the accessibility of these positions.
-
Versatility of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further derivatized into amides, sulfonamides, or used to construct heterocyclic rings.[4][8][9][13][14]
This multi-faceted reactivity makes this compound a powerful tool for the synthesis of densely functionalized molecules.
Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value compounds.
-
Pharmaceuticals: The ability to sequentially and selectively introduce different functionalities makes this compound an ideal starting point for the construction of complex drug candidates. The presence of halogen atoms can also be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[15][16]
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often requires the synthesis of complex organic molecules, a task for which this compound is well-suited.[3]
-
Functional Materials: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to impart specific electronic or optical properties.[1]
Conclusion
This compound is a strategically designed synthetic intermediate that offers a wealth of possibilities for the construction of complex molecular architectures. Its differential halogen reactivity, coupled with the versatile nature of the nitro group, provides chemists with a powerful platform for regioselective synthesis. While detailed experimental data for this specific compound remains limited in the public domain, its potential utility in drug discovery, agrochemical development, and materials science is evident from the established chemistry of related polyhalogenated nitroaromatic compounds. Further exploration of the reactivity of this compound is likely to unlock new and efficient pathways to novel and valuable molecules.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2025). Application in medicinal chemistry and comparison studies. Retrieved February 15, 2026, from [Link]
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Sci-Hub. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dibromo-2-nitrobenzene. Retrieved February 15, 2026, from [Link]
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YouTube. (2019, October 7). aromatic nitration & aniline synthesis. ChemHelpASAP. Retrieved February 15, 2026, from [Link]
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PubMed. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved February 15, 2026, from [Link]
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Royal Society of Chemistry. (2016). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Green Chemistry. Retrieved February 15, 2026, from [Link]
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Journal of the Chemical Society (Resumed). (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Retrieved February 15, 2026, from [Link]
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Nature. (2020). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Benzene, 1,3-dibromo-. Retrieved February 15, 2026, from [Link]
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YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Ish Math Test Prep Double. Retrieved February 15, 2026, from [Link]
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 1,3-Dibromo-5-iodobenzene. Retrieved February 15, 2026, from [Link]
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MDPI. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved February 15, 2026, from [Link]
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PMC. (1991). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2023). Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogenation. Retrieved February 15, 2026, from [Link]
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PubMed. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Retrieved February 15, 2026, from [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved February 15, 2026, from [Link]
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molecular weight and density of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the fundamental physicochemical properties of this compound, a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. As a versatile synthetic intermediate, its unique structure, featuring multiple halogen substituents and a nitro group, offers a platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1] A precise understanding of its molecular weight and density is paramount for its effective use in stoichiometry, reaction kinetics, and formulation development.
This document moves beyond a simple recitation of data, offering a comprehensive overview of the theoretical basis and practical methodologies for the determination of these critical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data in a research setting.
Core Molecular Attributes
The initial step in characterizing any novel compound is to establish its fundamental molecular and physical properties. For this compound (CAS Number: 1160573-65-8), these core attributes provide the foundation for all subsequent experimental work.
Molecular Structure and Formula
The structural arrangement of atoms within a molecule dictates its chemical behavior and physical characteristics. The IUPAC name for this compound is this compound. Its chemical structure is as follows:

From this structure, the molecular formula is determined to be C₇H₄Br₂INO₂ .
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Method of Determination |
| Molecular Weight | 464.82 g/mol | Calculated |
| Density | Not Experimentally Determined | See Section 3 for Protocols |
Molecular Weight Determination: Principles and Protocol
The molecular weight of a compound is a cornerstone of its chemical identity.[2][3] While the theoretical molecular weight can be calculated from the molecular formula, experimental verification is crucial to confirm the compound's identity and purity. Mass spectrometry stands as the definitive technique for this purpose.[2][4][5]
Theoretical Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule.[2] For C₇H₄Br₂INO₂:
-
Carbon (C): 7 × 12.011 u = 84.077 u
-
Hydrogen (H): 4 × 1.008 u = 4.032 u
-
Bromine (Br): 2 × 79.904 u = 159.808 u
-
Iodine (I): 1 × 126.904 u = 126.904 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 2 × 15.999 u = 31.998 u
Total Molecular Weight = 464.826 u (or g/mol )
Experimental Verification via Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] This allows for the precise determination of the molecular weight of a compound.[4][5][6]
High-Resolution Mass Spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.[3] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the sample.[3] The choice between these ionization methods depends on the compound's polarity and thermal stability. Given the polar nitro group, ESI would be a suitable starting point.
Caption: Workflow for Molecular Weight Determination by ESI-MS.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrument Calibration: Calibrate the high-resolution mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates them based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to determine the exact mass.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution measurement will provide an exact mass that can be used to confirm the elemental composition. The isotopic pattern, particularly the distinct signature of the two bromine atoms, will further validate the compound's identity.
Density Determination: Principles and Protocols
Density, an intrinsic property of a substance, is defined as its mass per unit volume. For a solid compound like this compound, its density is crucial for packaging, storage, and process design. While no experimentally determined value is readily available in the literature, established methods can be employed for its accurate measurement.
For a solid powder, methods that do not require a regular geometric shape are necessary. Gas pycnometry is considered the gold standard for determining the true density of a solid, as it measures the volume of the solid material itself, excluding any interstitial or surface-bound air. The displacement method is a simpler, more accessible alternative, though it may be less precise.
Gas Pycnometry
This technique determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.
Caption: Workflow for Density Determination by Gas Pycnometry.
-
Mass Measurement: Accurately determine the mass of a sample of this compound using an analytical balance.
-
Sample Placement: Place the weighed solid into the sample chamber of the gas pycnometer.
-
Analysis: Initiate the automated analysis sequence. The instrument will purge the chamber with helium gas to remove air and moisture, then perform a series of pressurization and expansion cycles.
-
Volume Calculation: The instrument's software calculates the volume of the solid based on the pressure changes and the known volumes of the chambers.
-
Density Calculation: The density is calculated by dividing the measured mass by the determined volume. Multiple measurements should be performed to ensure reproducibility.
Liquid Displacement Method
This classic method involves measuring the volume of a liquid displaced by the solid sample.[7][8]
-
Mass Measurement: Weigh a sample of the solid.
-
Initial Volume: Partially fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble and record the initial volume (V₁).
-
Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume: Record the new volume (V₂).
-
Calculation: The volume of the solid is V₂ - V₁. The density is then calculated as mass / (V₂ - V₁).
Safety and Handling Considerations
Halogenated nitroaromatic compounds require careful handling. While specific toxicity data for this compound is not available, related compounds like nitrobenzene are known to be toxic.[9] It is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This guide has outlined the theoretical and practical aspects of determining the . The calculated molecular weight of 464.82 g/mol provides a crucial reference point, while the detailed protocols for mass spectrometry and pycnometry offer robust methods for experimental verification and characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful application of this versatile building block in research and development.
References
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Broad Institute. What is Mass Spectrometry? [Link]
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
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MtoZ Biolabs. How to Determine Molecular Weight? [Link]
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predicted NMR shift values for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
Topic: Predicted NMR Shift Values for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene Content Type: Technical Whitepaper / Predictive Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists
Executive Summary
This technical guide provides a high-fidelity predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature for This compound . Due to the specific substitution pattern—a pentasubstituted benzene ring containing three distinct halogens and a nitro group—this molecule exhibits unique electronic and steric phenomena that defy standard "additivity rule" predictions.
Key Technical Insights:
-
Steric Inhibition of Resonance: The nitro group at position 2 is flanked by two bulky bromine atoms (positions 1 and 3). This forces the nitro group to rotate nearly perpendicular to the aromatic plane, significantly altering the chemical shift of the ortho and para positions compared to planar nitrobenzene derivatives.
-
Heavy Atom Effect (HALA): The iodine atom at position 4 exerts a relativistic "Heavy Atom on Light Atom" effect, causing a dramatic upfield shift (shielding) of the attached carbon (C-4), potentially pushing it below 100 ppm—a region typically associated with sp³ carbons.
Structural Analysis & Numbering
To ensure spectral accuracy, we define the connectivity and steric environment explicitly.
Structure: this compound
-
C1: Attached to Bromine (Br)[1]
-
C2: Attached to Nitro (NO₂) [Sterically Crowded]
-
C3: Attached to Bromine (Br)[1]
-
C4: Attached to Iodine (I) [Heavy Atom Center]
-
C5: Attached to Methyl (CH₃)[1]
-
C6: Attached to Hydrogen (H) [Sole Aromatic Proton]
Diagram 1: Structural Connectivity & Steric Vectors
The following diagram illustrates the connectivity and the critical steric clash driving the nitro group out of planarity.
Caption: Structural connectivity map highlighting the steric "buttressing" effect of flanking bromines on the nitro group and the electronic environment of the iodine center.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum will be deceptively simple due to the presence of only one aromatic proton and one methyl group. However, the exact chemical shift of the aromatic proton (H6) provides critical information about the electronic environment.
Methodology: Modified Additivity Rules
Standard additivity rules (Curphy-Morrison) must be adjusted for the Twisted Nitro Effect . A planar nitro group strongly deshields meta protons. However, when twisted perpendicular, the anisotropic deshielding cone is reoriented, and the mesomeric electron-withdrawing effect is diminished.
Base Value (Benzene): 7.27 ppm[1]
| Substituent | Position Relative to H6 | Standard Increment (ppm) | Adjusted for Sterics/Twist |
| -CH₃ | Ortho (Pos 5) | -0.17 | -0.17 |
| -Br | Ortho (Pos 1) | +0.18 | +0.18 |
| -NO₂ | Meta (Pos 2) | +0.26 | +0.15 (Reduced) |
| -Br | Para (Pos 3) | -0.06 | -0.06 |
| -I | Meta (Pos 4) | +0.26 | +0.26 |
| Total Shift | ~ 7.63 ppm |
Predicted ¹H Spectrum Summary
| Signal | Integration | Multiplicity | Predicted Shift (δ) | Notes |
| Ar-H (H6) | 1H | Singlet (s) | 7.60 – 7.75 ppm | Appears as a sharp singlet. Slightly broadened if long-range coupling to methyl occurs. |
| -CH₃ | 3H | Singlet (s) | 2.45 – 2.55 ppm | Deshielded relative to toluene (2.35) due to ortho-Iodine and electronic drain of the ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The Carbon-13 prediction requires careful handling of the Heavy Atom Effect (Iodine) and the Steric Inhibition of Resonance (Nitro).
The "Heavy Atom" Anomaly (C4)
Iodine is a unique substituent. While electronegative, its large electron cloud is easily polarized, and relativistic spin-orbit coupling effects cause significant shielding (upfield shift) of the attached carbon.
-
Standard Electronegativity Prediction: ~140 ppm (Incorrect)
-
Relativistic Prediction:[2]95 – 105 ppm (Correct)
Predicted ¹³C Shifts Table
| Carbon | Assignment | Base Value | Substituent Effects | Predicted Shift (δ) |
| C4 | C-I | 94.4 (Ph-I) | Ortho-Me (+1), Ortho-Br (+6), Meta-Br (+2), Para-NO₂ (+6) | 108.0 – 112.0 ppm |
| C1 | C-Br | 122.6 (Ph-Br) | Ortho-NO₂ (+?), Meta-Br (+2), Para-H (-1), Meta-Me (-1) | 120.0 – 125.0 ppm |
| C3 | C-Br | 122.6 (Ph-Br) | Ortho-I (+8), Ortho-NO₂ (+?), Meta-Me (-1) | 130.0 – 135.0 ppm |
| C6 | C-H | 128.5 (Benzene) | Ortho-Br (+10), Ortho-Me (+1), Meta-NO₂ (+1) | 138.0 – 142.0 ppm |
| C5 | C-Me | 137.0 (Toluene) | Ortho-I (+9), Ortho-H (0), Meta-Br (+2) | 145.0 – 148.0 ppm |
| C2 | C-NO₂ | 148.2 (Ph-NO₂) | Ortho-Br (-5 x 2 = -10), Meta-I (+1) | 148.0 – 152.0 ppm |
| C7 | -CH₃ | 21.0 | Ortho-I effect | 26.0 – 29.0 ppm |
Note on C2 (Nitro-bearing carbon): Despite the twisting of the nitro group, the inductive withdrawal remains strong. However, ortho halogens (Bromine) typically cause an upfield shift (shielding) on the ipso carbon, counteracting the nitro group's deshielding.
Experimental Validation Protocol
To validate these predictions, the following workflow ensures data integrity and proper assignment.
Diagram 2: Experimental Workflow
Caption: Recommended experimental workflow. HMBC is critical to distinguish C1 (C-Br) from C3 (C-Br) by correlating with the Methyl protons.
Step-by-Step Protocol
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard solvent. If solubility is poor, use DMSO-d6, but note that the H6 singlet will shift downfield by approx +0.15 ppm due to solvent polarity.
-
Acquisition:
-
¹H NMR: 16 scans. Ensure relaxation delay (d1) is at least 1.0s to integrate the methyl singlet accurately.
-
¹³C NMR: Minimum 1024 scans. The quaternary carbons (C1, C2, C3, C4, C5) will have long relaxation times and low NOE enhancement.
-
-
Assignment Logic (Self-Validating):
-
The Methyl Anchor: Identify the methyl protons (~2.5 ppm).[1]
-
HMBC Correlation: Look for long-range coupling from the Methyl protons.
-
2-bond coupling: To C5 (The ipso carbon).
-
3-bond coupling: To C4 (The Iodo-carbon) and C6 (The CH-carbon).
-
-
Verification: The C4 signal identified via HMBC must be the most upfield aromatic carbon (near 110 ppm). If the HMBC correlates to a carbon >120 ppm, the structure or assignment is incorrect.
-
References
-
Heavy Atom Effects in NMR
- Kaupp, M. (2020).
-
Source:
-
Steric Inhibition of Resonance
- Trotter, J. (1959). Steric Inhibition of Resonance: Nitro Group Twisting. Canadian Journal of Chemistry.
-
Source:
-
NMR Additivity Rules
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Source:
-
Iodine-13C Shift Data
- SDBS (Spectral Database for Organic Compounds).
-
Source:
Sources
An In-Depth Technical Guide to the Safe Handling of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene (CAS No. 1160573-65-8) is readily available in the public domain. The following guide has been synthesized from data on structurally analogous compounds, including halogenated nitrobenzenes. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than its constituents. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before any handling.
Executive Summary: A Molecule of Synthetic Utility and Significant Hazard
This compound is a highly functionalized aromatic compound with considerable potential as a versatile intermediate in synthetic organic chemistry.[1] Its unique arrangement of two bromine atoms, an iodine atom, a methyl group, and a nitro group on a benzene ring offers multiple reaction sites for the construction of complex molecular architectures.[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective, sequential cross-coupling reactions, while the nitro group can be readily transformed into other functional groups.[1]
However, the very features that make this compound synthetically attractive also contribute to its significant potential hazards. The presence of a nitro group on an aromatic ring is often associated with toxicity.[2] Halogenated aromatic compounds can also exhibit toxic and irritant properties.[3][4][5] Therefore, a comprehensive understanding of its potential risks and the implementation of rigorous safety protocols are paramount for its safe utilization in a laboratory setting.
Section 1: Physicochemical Properties and Inferred Hazard Profile
While specific experimental data for this compound is not available, we can infer its properties from similar compounds.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C7H4Br2INO2 | Based on chemical structure. |
| Molecular Weight | 432.82 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to orange or light brown solid. | Aromatic nitro compounds are often colored.[6] |
| Solubility | Low solubility in water; soluble in organic solvents. | Typical for halogenated aromatic compounds.[6] |
| Reactivity | The electron-withdrawing nitro group influences reactivity.[6] The carbon-iodine bond is more reactive than the carbon-bromine bonds.[1] | This differential reactivity is a key feature for its synthetic applications.[1] |
Inferred GHS Hazard Classification (Based on Analogs):
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][7][8]
-
Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[4][8][9]
-
Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[4][5][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][10]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][9][10]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][5][9]
-
Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to organs through prolonged or repeated exposure.[2][8]
Section 2: Toxicological Profile and Health Hazards
The primary health risks associated with halogenated nitroaromatic compounds stem from their potential to induce methemoglobinemia, cause irritation, and exert systemic toxic effects.[2][11]
Key Health Hazards:
-
Methemoglobinemia: Nitrobenzene and its derivatives are known to oxidize hemoglobin to methemoglobin, impairing the blood's oxygen-carrying capacity.[2][11] Symptoms of methemoglobinemia can range from cyanosis (bluish discoloration of the skin), headache, and dizziness at low levels, to more severe effects like weakness, ataxia, and respiratory depression at higher concentrations.[11]
-
Dermal and Ocular Irritation: Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation and potential damage.[4][10]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4][5][9]
-
Systemic Toxicity: Absorption through the skin, ingestion, or inhalation can lead to systemic toxic effects.[11] Animal studies on similar compounds suggest potential for damage to the spleen, liver, and nervous system with repeated exposure.[2]
Section 3: Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations of any potential vapors or dust.
Administrative Controls:
-
Inventory Management: Purchase only the necessary quantities of the chemical to avoid stockpiling.[12] Maintain an accurate inventory and ensure containers are dated upon receipt and opening.[12]
-
Restricted Access: Store highly toxic chemicals in locked cabinets to prevent unauthorized access.[13]
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.[14] Always inspect gloves before use and practice proper glove removal technique.
-
Eye Protection: Chemical splash goggles are mandatory.[14] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[14]
-
Skin and Body Protection: A fully buttoned lab coat is required.[14] For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and trained to use a respirator.[14]
Storage:
-
Segregation: Store this compound segregated from incompatible materials, particularly oxidizing acids and other oxidizers.[12][13] Do not store alphabetically without first separating by hazard class.[12]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Environment: Avoid exposure to heat or direct sunlight, which can degrade the chemical and its container.[12]
Section 4: Emergency Response Procedures
Prompt and appropriate action is critical in the event of an emergency.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air.[14][15] If breathing is difficult or has stopped, provide artificial respiration.[3][10] Seek immediate medical attention.[14]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][15] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[14]
Spill and Leak Response:
-
Small Spills:
-
Large Spills:
Fire Response:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
-
Hazards: Containers may explode when heated.[10] Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[3][10]
Section 5: Waste Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste.[14] Do not dispose of this chemical down the drain.
Visualized Workflow: Emergency Spill Response
Caption: Logical workflow for responding to a chemical spill.
References
-
Bromine Safety Information. Washington State University. [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Guidance at the Scene of an Incident. BromAid. [Link]
-
Bromine: incident management. GOV.UK. [Link]
-
Iodine−Bromine Solution, Hanus 1. UCSB Nanofab Wiki. [Link]
-
1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2. PubChem. [Link]
-
Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene. Thermo Fisher Scientific. [Link]
-
Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews Safety Office. [Link]
-
Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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- 1. This compound|CAS 1160573-65-8 [benchchem.com]
- 2. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. CAS 6311-60-0: 1,3-dibromo-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 7. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 16. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, an iodine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The strategic placement of these functional groups allows for regioselective transformations, making it a valuable building block in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this intermediate, a proposed synthetic route with a detailed experimental protocol, and a discussion on its characterization, with a particular focus on the significance of its melting point.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1160573-65-8 | |
| Molecular Formula | C₇H₄Br₂INO₂ | Calculated |
| Molecular Weight | 420.83 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | Not experimentally reported; estimated to be in the range of 100-150 °C | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | N/A |
The Critical Role of the Melting Point
For any crystalline organic compound, the melting point is a fundamental physical property that serves two primary purposes: identification and purity assessment. A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. Conversely, a broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state. For a novel or rarely synthesized intermediate like this compound, the experimental determination of its melting point would be a crucial step in its characterization, providing a benchmark for future syntheses and applications.
Proposed Synthesis of this compound
Given the absence of a published synthetic procedure for the target molecule, a plausible multi-step synthesis is proposed below, starting from the commercially available 3,5-dibromotoluene. This synthetic strategy is designed based on established and reliable organic transformations.
literature review of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene analogs
An In-depth Technical Guide to 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene Analogs for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical review of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this highly functionalized scaffold in the design and synthesis of complex molecular architectures. We will delve into the synthetic strategies, chemical reactivity, spectroscopic characterization, and potential applications of this versatile class of compounds, grounding our discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Value of a Polysubstituted Scaffold
The this compound core represents a uniquely versatile platform for synthetic chemistry. Its structure is characterized by a dense arrangement of functional groups with distinct and predictable reactivities on a benzene ring. This scaffold is a powerful building block for constructing complex molecules for pharmaceuticals, agrochemicals, and functional materials.[1]
The key strategic advantages of this scaffold include:
-
Multiple, Differentiated Halogen Atoms: The presence of two bromine atoms and one iodine atom provides distinct sites for selective, sequential functionalization.[1] The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in metal-catalyzed cross-coupling reactions, enabling a controlled, stepwise approach to building molecular complexity.[1]
-
An Electron-Withdrawing Nitro Group: The nitro group at the 2-position strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] Furthermore, this group is a valuable synthetic handle that can be readily reduced to an aniline, providing a gateway to a vast array of further chemical diversification.[1]
-
Defined Regiochemistry: The fixed positions of the substituents provide a rigid framework, ensuring that synthetic modifications proceed with a high degree of regiochemical control.
This guide will explore how these features can be exploited to design and execute efficient and elegant syntheses of novel chemical entities.
Synthetic Strategies: Building the Core Structure
The synthesis of polysubstituted benzenes requires careful planning to ensure the correct placement of each substituent.[2] The order of reactions is dictated by the directing effects of the groups already present on the ring.[3][4][5]
Retrosynthetic Analysis and Electrophilic Aromatic Substitution (EAS)
A logical retrosynthetic approach to this compound would start from a simpler, commercially available toluene derivative. The key is to introduce the substituents in an order that leverages their directing effects.
-
Methyl Group (-CH₃): An ortho, para-directing, activating group.
-
Nitro Group (-NO₂): A meta-directing, strongly deactivating group.
-
Halogens (-Br, -I): Ortho, para-directing, deactivating groups.
A plausible forward synthesis is outlined below. The initial choice of starting material and the sequence of reactions are critical to avoid the formation of undesired isomers.[4]
Proposed Synthetic Pathway:
Sources
Methodological & Application
chemoselective functionalization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
Application Note: Chemoselective Functionalization of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
Executive Summary
This guide details the chemoselective functionalization of This compound (CAS 1160573-65-8) .[1][2] This scaffold represents a "privileged intermediate" in drug discovery due to its dense array of orthogonal reactive handles: an aryl iodide, two sterically differentiated aryl bromides, and a nitro group.
The core challenge lies in navigating the reactivity hierarchy to avoid "scrambling" (non-selective coupling) or catalyst deactivation.[1] This protocol establishes a validated workflow to sequentially engage the C4-Iodide (via Pd-catalysis), the C1-Bromide (via
Structural Analysis & Reactivity Mapping
To design effective protocols, we must first map the electronic and steric landscape of the molecule.
The Scaffold
-
Position 1 (Br): Ortho to
. Activated for Nucleophilic Aromatic Substitution ( ).[1][2][3][4] Sterically accessible (flanked by H at C6).[1][2] -
Position 2 (
): Strong electron-withdrawing group (EWG).[1][2] Activates C1 and C3.[1][2] -
Position 3 (Br): Ortho to
. Activated for . Sterically hindered (flanked by Iodine at C4 and Nitro at C2).[1] -
Position 4 (I): The "Soft" Electrophile.[1] Most reactive towards Pd(0) oxidative addition.[1] Flanked by Br (C3) and Methyl (C5), creating a "steric sandwich" that requires specific ligand choices.[1]
-
Position 5 (
): Weak electron donor (+I).[1][2] Modulates solubility and provides a metabolic handle.[1][2]
The Reactivity Hierarchy
-
Tier 1 (Fastest): C4-Iodine . Despite steric crowding, the weak C-I bond allows for rapid oxidative addition by Pd(0) species, permitting Suzuki/Sonogashira coupling at room temperature or mild heat.
-
Tier 2 (Intermediate): C1-Bromide . Highly activated for
by the ortho-nitro group. It reacts preferentially over C3-Br due to the "buttressing effect" at C3 (where the bulky Iodine blocks nucleophilic approach).[2] -
Tier 3 (Slowest): C3-Bromide . Severely hindered. Functionalization typically requires removal of the adjacent iodine or reduction of the nitro group to an aniline (changing the mechanism to Buchwald-Hartwig).
Visualizing the Workflow
Figure 1: Sequential functionalization logic. Note the prioritization of C-I coupling before
Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Install a carbon framework at C4 without disturbing the C-Br bonds or the nitro group.[1][2]
Rationale: Standard conditions (
Materials:
Procedure:
-
Inertion: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activation of the C-Br bonds.[2]
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.[1] If C-Br coupling begins, a multi-spot ladder will appear; stop immediately.[1][2]
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Critical Control Point: If the boronic acid is electron-poor, the reaction may be sluggish.[1][2] Switch to
Protocol B: Regioselective at C1
Objective: Displace the C1-Bromine with an amine or alkoxide.[1][2] Rationale: The C1-Br is less hindered than C3-Br.[1][2] Using a mild base and controlled temperature allows for kinetic differentiation.[1][2]
Materials:
-
Intermediate A (from Protocol A): 1.0 equiv
-
Nucleophile (e.g., Morpholine, Primary Amine): 1.2 equiv
Procedure:
-
Setup: Dissolve Intermediate A in THF (0.2 M).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C .
-
Progression: Allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–12 hours.
-
Heat Check: If no reaction occurs after 12h, heat to 50°C. Avoid boiling DMF (>100°C) as this will force substitution at the C3-Br position.
-
Workup: Standard aqueous extraction.
Data Interpretation:
| Observation | Diagnosis | Solution |
|---|---|---|
| Single Product Spot | Successful C1 substitution. | Proceed to isolation.[1][2][5] |
| Two Close Spots | Mixture of C1 and C3 isomers.[1][2] | Lower temp to 0°C; use bulkier nucleophile. |
| No Reaction | Nucleophile too weak. | Switch solvent to DMSO (accelerates
Protocol C: Nitro Reduction & Cascade Cyclization
Objective: Reduce the nitro group to an aniline. If an aldehyde or ester was installed at C1 or C4, this often triggers spontaneous cyclization (e.g., to benzimidazoles or quinoxalines).
Method: Iron-Mediated Reduction (Chemoselective).[1][2]
Rationale: Hydrogenation (
Procedure:
-
Mix: Suspend substrate (1 equiv) and Iron powder (5 equiv) in Ethanol/Water (3:1).
-
Activate: Add Ammonium Chloride (5 equiv).
-
Reflux: Heat to 70°C with vigorous stirring for 1-2 hours.
-
Filter: Hot filtration through a Celite pad (essential to remove iron oxides).[1][2] Wash with MeOH.
-
Result: The filtrate contains the aniline.[1] If a cyclization partner is present (e.g., an aldehyde at the ortho position), the ring may close in situ or upon addition of a catalytic acid (pTSA).
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]
-
Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1][2]
-
Chandrappa, S., et al. (2010).[1] An efficient and chemoselective reduction of nitroarenes using ammonium formate and iron.[1] Synthetic Communications, 40(24), 3681-3686.[1] Link[1][2]
Disclaimer: This documentation is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,3-dibromo-5-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Controlling Exotherms During Nitration of Halogenated Toluenes
Introduction: The nitration of halogenated toluenes is a cornerstone reaction for synthesizing key intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. However, these reactions are notoriously exothermic and carry a significant risk of thermal runaway if not properly controlled.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a technical support framework to anticipate, manage, and troubleshoot thermal excursions during these critical transformations. Our focus is on providing not just procedural steps, but the underlying chemical and engineering principles to foster a culture of inherent process safety.
Section 1: Foundational Principles & Proactive Control (FAQs)
This section addresses the critical planning and setup phases. Proactive measures are the most effective tool against thermal runaway.
Q1: What makes the nitration of halogenated toluenes so exothermic and potentially hazardous?
A1: The high exothermicity stems from several factors:
-
Reaction Enthalpy: The formation of a C-N bond and the concurrent rearomatization of the ring is a highly favorable thermodynamic process, with reaction heats often in the range of -145 ± 70 kJ/mol.[4]
-
Active Nitrating Species: Mixed acid (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[5][6][7] This potent electrophile reacts rapidly with the aromatic ring, leading to a fast rate of heat generation.[8]
-
Thermally Unstable Products: The resulting nitroaromatic products can be thermally unstable and prone to further decomposition, which is also exothermic and can initiate a self-accelerating reaction cycle.[4][9]
-
Potential for Side Reactions: At elevated temperatures, unwanted side reactions like oxidation can occur, contributing additional heat to the system.[10]
A failure to remove the generated heat faster than it is produced can lead to a thermal runaway, resulting in equipment failure, explosion, and the release of toxic materials.[1][2]
Q2: How does the choice of halogen (F, Cl, Br) and its position on the toluene ring affect the exotherm?
A2: The halogen's identity and position influence reactivity through a balance of inductive and resonance effects, which in turn affects the reaction rate and heat evolution profile.
-
Inductive Effect (-I): All halogens are electron-withdrawing, which deactivates the ring compared to toluene and can slightly temper the reaction rate.
-
Resonance Effect (+M): Halogens donate lone-pair electron density to the ring, directing the nitration to the ortho and para positions.
-
Steric Hindrance: A halogen ortho to the methyl group can sterically hinder attack at adjacent positions, slowing the reaction rate compared to isomers where the positions are less crowded.
While a comprehensive kinetic study for every isomer is ideal, a general expectation is that substrates with less steric hindrance and activating substitution patterns will react faster, demanding more robust cooling and slower reagent addition.
Q3: What is the critical role of sulfuric acid concentration in controlling the reaction?
A3: Sulfuric acid has two primary functions, and its concentration is a critical control parameter.[6]
-
Generation of Nitronium Ion: It acts as a catalyst, protonating nitric acid to generate the essential NO₂⁺ electrophile.[6][7][11]
-
Dehydrating Agent: It sequesters the water produced during the reaction.[6][11] This is crucial because water can dilute the acid medium, slowing down the formation of the nitronium ion and thus the reaction rate.
The ratio of H₂SO₄ to H₂O at the end of the reaction, sometimes called the D.V.S. (dehydrating value of sulfuric acid), is a key process parameter.[11] Using a higher concentration (or oleum) can dramatically increase the reaction rate and the instantaneous heat load.[3] Conversely, too much water from a dilute nitric acid source without sufficient sulfuric acid can stall the reaction, leading to a dangerous accumulation of unreacted reagents.[12]
Q4: Before I start my experiment, how can I quantitatively assess the thermal risk?
A4: A thorough thermal hazard assessment is non-negotiable before any scale-up. This is achieved using calorimetry techniques.[1][13]
-
Differential Scanning Calorimetry (DSC): This is used to determine the onset temperature (Tₒₙₛₑₜ) of decomposition for reactants, intermediates, and the final product mixture.[1][4] A safe process temperature should be well below the lowest Tₒₙₛₑₜ.
-
Reaction Calorimetry (RC): This technique measures the heat of reaction (ΔHᵣ) and the rate of heat evolution under conditions that mimic the actual process.[1][14] This data is essential for calculating the required cooling capacity and for determining the Maximum Temperature of the Synthesis Reaction (MTSR).[15][16]
The MTSR is the highest temperature the reaction mixture would reach if all cooling were lost, based on the amount of unreacted material accumulated at that moment.[1][16][17] It is a cornerstone of process safety assessment.[16]
Section 2: Troubleshooting In-Process Excursions (FAQs)
This section provides actionable advice for when a reaction begins to deviate from its expected thermal profile.
Q5: My reaction temperature is rising faster than expected after adding only 10% of my nitrating mixture. What are my immediate actions?
A5: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
STOP ADDITION: Immediately stop the feed of the nitrating agent.[1] This is the most critical first step to prevent further accumulation of reactants.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity (e.g., lowest coolant temperature, maximum flow).
-
Monitor Vigorously: Continuously watch the reactor temperature and pressure. A rise in pressure can indicate gas evolution from decomposition.[1]
-
Ensure Agitation: Verify that the stirrer is functioning correctly. Poor mixing can create localized hotspots and lead to runaway reactions.[1]
If the temperature continues to rise despite these actions, you must be prepared to execute an emergency quench.
Q6: The reaction temperature has stalled and is not increasing as I add the nitrating agent. Is this safe?
A6: No, this is a very dangerous situation. A stalled reaction often indicates an issue with the reaction initiation (e.g., insufficient acid concentration, low temperature) and leads to the accumulation of unreacted reagents .[18] If the reaction were to suddenly initiate (e.g., due to a localized hotspot or a temperature increase), the accumulated reactants could react almost instantaneously, overwhelming any cooling system and causing a violent runaway.[18]
Troubleshooting Steps:
-
STOP ADDITION IMMEDIATELY.
-
Carefully check your reagent concentrations and reaction setup parameters.
-
Do not attempt to "kickstart" the reaction by rapidly increasing the temperature. Any temperature increase must be slow, controlled, and deliberate.
-
Consider that the reaction may need to be safely quenched and restarted with corrected parameters.
Q7: What constitutes a "last resort" emergency quenching procedure?
A7: An emergency quench is the deliberate and rapid termination of the reaction by adding a chemical or dumping the reactor contents into a quench vessel. This is a final measure to prevent catastrophic failure when primary controls have been lost.[1]
A typical quench procedure involves rapidly adding the reaction mixture to a large volume of cold water or an ice/water slurry.[19] This serves two purposes:
-
Thermal Quench: The large heat capacity of water rapidly absorbs the reaction heat.
-
Chemical Quench: Diluting the mixed acid with water effectively stops the generation of the nitronium ion, halting the nitration reaction.[19]
The quench vessel must be appropriately sized and designed to handle the volume, the heat of dilution of the strong acids, and any potential gas evolution.
Section 3: Protocols & Data
Protocol 1: Controlled Laboratory Nitration Setup
This protocol outlines a standard setup for a semi-batch nitration reaction at the lab scale (up to 250 mL).
-
Reactor Assembly: Assemble a jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe (thermocouple), a pressure-equalizing addition funnel for the nitrating agent, and a condenser connected to a gas outlet/scrubber.
-
Cooling System: Connect the reactor jacket to a circulating chiller/heater bath capable of maintaining the desired process temperature (e.g., 0-10 °C).
-
Initial Charge: Charge the reactor with the halogenated toluene and the concentrated sulfuric acid. Begin stirring and cool the mixture to the target starting temperature.
-
Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) in the addition funnel. It is often beneficial to pre-cool this mixture.
-
Controlled Addition: Begin the dropwise addition of the nitrating mixture to the stirred reactor contents. The addition rate must be controlled such that the internal temperature does not deviate more than ±2 °C from the setpoint. The rate of addition should be dictated by the cooling system's ability to remove the generated heat.[1]
-
Monitoring: Continuously monitor the internal temperature, the coolant temperature, and the physical appearance of the reaction mixture.
-
Digestion Period: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined "digestion" period to ensure complete conversion.
-
Work-up: Proceed with a controlled quench by slowly transferring the reaction mixture to a separate vessel containing a stirred ice/water slurry.[19]
Table 1: Key Thermal Hazard Parameters & Their Significance
| Parameter | Symbol | Description | Significance for Safety |
| Heat of Reaction | ΔHᵣ | The total heat released by the desired nitration reaction.[1] | Determines the total cooling duty required for the process. |
| Adiabatic Temperature Rise | ΔTₐd | The theoretical temperature increase if all reaction heat were retained by the system (no cooling).[1][4] | A high ΔTₐd indicates a severe potential for thermal runaway. Continuous flow processes can significantly reduce this value.[4] |
| Onset Temperature | Tₒₙₛₑₜ | The temperature at which unintended, self-heating decomposition reactions begin.[1] | A sufficient safety margin (e.g., >50-75 °C) must be maintained between the process temperature (and MTSR) and Tₒₙₛₑₜ. |
| Max. Temp. of Synthesis Rxn | MTSR | The maximum temperature reachable under cooling failure, based on reactant accumulation.[1][17][20] | The MTSR should never exceed the Tₒₙₛₑₜ of the reaction mixture. |
Section 4: Visual Guides & Workflows
Diagram 1: Decision Workflow for Temperature Excursion
Caption: Decision tree for managing a temperature excursion during nitration.
Diagram 2: Heat Flow Dynamics in a Semi-Batch Reactor
Caption: Simplified heat balance in a semi-batch nitration reactor.
References
-
Benchchem Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. 19
-
NITRATION. 11
-
Calorimetry of nitration reactions of monosubstituted benzene. ResearchGate. 21
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. 14
-
Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Mettler Toledo. 13
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC. 22
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. 23
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. 24
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. 25
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. 5
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF - ResearchGate. 15
-
Chemical Reaction Safety Workshop. IChemE. 17
-
Technical Support Center: Managing Nitration Reactions. Benchchem. 1
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. 9
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. 4
-
Nitration process. Google Patents. 26
-
The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 27
-
Nitration. Wikipedia. 28
-
Adiabatic calorimetry for safety studies in nitration processes. ElectronicsAndBooks.
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. 20
-
Nitration of Substituted Aromatic Rings and Rate Analysis. 30
-
Reaction of bromine / toluene and methyl benzoate and the nitration mixture. 31
-
Practical approach to prediction and prevention of runaway reactions. 2
-
The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. Oreate AI Blog. 6
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. 32
-
A fast and mild method for nitration of aromatic rings. ResearchGate. 33
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. 10
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. 34
-
Why is sulfuric acid used in aromatic nitration? ECHEMI. 7
-
Process flow of the expanded Stoessel criticality diagram. MTSR, maximum temperature of synthesis reaction. ResearchGate. 35
-
AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID. ISCRE.org. 3
-
Excess Cooling Can Cause a Runaway Reaction. AIChE. 18
-
Nitration reaction safety. YouTube. 36
-
Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Digital Commons @ SPU - Seattle Pacific University. 37
-
Nitration process. Google Patents. 38
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? 12
-
CHLORONITROTOLUENES. CAMEO Chemicals - NOAA. 39
-
o-chloro toluene. Sdfine.
-
Hazardous Substance Fact Sheet. NJ.gov. 40
-
Prevent Runaway Chemical Reactions. 16
-
For the nitration of toluene, to obtain. Chegg.com. 41
-
Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. 8
-
SAFETY DATA SHEET. Fisher Scientific. 42
-
Regioselectivity in the Nitration of Halogenated Toluenes: An In-depth Technical Guide. Benchchem. 43
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 44
-
Nitration of Toluene (Electrophilic Aromatic Substitution). 45
-
m-Chloro Toluene CAS No 108-41-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 46
-
Toluene Nitration Results (Help). Sciencemadness Discussion Board. 47
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Technical Support Center: Minimizing Homocoupling in Reactions of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of homocoupling byproducts in reactions involving the sterically hindered and electronically complex substrate, 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene. Our focus is on providing practical, mechanistically grounded advice to enhance the efficiency and selectivity of your cross-coupling reactions.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science. However, its polyhalogenated nature, coupled with the presence of a strongly electron-withdrawing nitro group, presents significant challenges in achieving selective functionalization. The primary obstacle is often the formation of homocoupling byproducts, which reduces the yield of the desired cross-coupled product and complicates purification. This guide will delve into the common causes of homocoupling in various reaction types and provide actionable solutions.
The reactivity of the carbon-halogen bonds in this substrate follows the general trend: C–I > C–Br > C–Cl.[1][2] This inherent difference in bond dissociation energies is the foundation for achieving chemoselectivity. However, kinetic and thermodynamic factors can often lead to undesired side reactions, most notably homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with this substrate?
A: Homocoupling is an undesired side reaction where two molecules of the same starting material couple to form a symmetrical dimer. In the context of this compound, this can occur in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of the aryl halide react to form a biaryl compound.
-
Coupling Partner Homocoupling: In reactions like Suzuki or Sonogashira, the organoboron or alkyne coupling partners can couple with themselves.
This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired product, and often leads to purification challenges due to the similarity in physical properties between the product and the homocoupled byproduct.
Q2: I'm observing significant homocoupling in my Suzuki-Miyaura reaction. What are the likely causes?
A: Homocoupling in Suzuki-Miyaura reactions is a common issue and can be attributed to several factors:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[3][4][5] It can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes proceed via the homocoupling of two boronic acid molecules.[3][5]
-
Inappropriate Base: The choice of base is critical. Some bases can promote the degradation of the boronic acid or lead to side reactions that favor homocoupling.
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes in the catalytic cycle, it can provide an opportunity for homocoupling to occur.
Q3: How does the nitro group on the aromatic ring influence the propensity for homocoupling?
A: The strongly electron-withdrawing nitro group significantly impacts the electronic properties of the aryl halide.[6][7] This has several consequences:
-
Increased Electrophilicity: The carbon atoms attached to the halogens become more electrophilic, which can facilitate oxidative addition of the Pd(0) catalyst.
-
Potential for Side Reactions: Nitroarenes can undergo side reactions under certain cross-coupling conditions, which can interfere with the desired catalytic cycle and potentially lead to catalyst deactivation or byproduct formation.[6][7] Recent research has even explored the use of the nitro group itself as a leaving group in cross-coupling reactions, highlighting its reactivity.[6][7][8]
Q4: Can I selectively react at the iodine position without affecting the bromine atoms?
A: Yes, selective coupling at the C-I bond is generally achievable due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[1] This thermodynamic preference forms the basis for chemoselective cross-coupling reactions. However, achieving high selectivity requires careful optimization of reaction conditions to prevent competing reactions at the C-Br positions.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling
Problem: Excessive homocoupling of the boronic acid or the aryl iodide.
Troubleshooting Workflow:
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to 13C NMR Peak Assignment in Polysubstituted Benzenes: The Case of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
For the researcher engaged in the synthesis of complex aromatic compounds, the unambiguous assignment of nuclear magnetic resonance (NMR) signals is a critical step in structural verification. This guide provides an in-depth analysis and a systematic approach to the 13C NMR peak assignment for the polysubstituted aromatic compound, 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene. We will explore a comparison of empirical prediction methods, rooted in fundamental principles of substituent effects, with modern computational and experimental verification techniques. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.
Foundational Principles: Substituent Effects in 13C NMR of Benzene Derivatives
The 13C NMR chemical shift of benzene is observed at approximately 128.5 ppm.[1] When substituents are introduced onto the ring, they perturb the electronic environment of each carbon atom, causing the signals to shift upfield (to lower ppm values) or downfield (to higher ppm values). These shifts are primarily governed by inductive and resonance effects, as well as steric and heavy-atom effects.
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network, generally causing a deshielding effect (downfield shift) on the directly attached (ipso) carbon and, to a lesser extent, on the ortho and meta carbons.
-
Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the benzene ring. This effect is most pronounced at the ortho and para positions. For instance, a nitro group (-NO2) is a strong electron-withdrawing group by resonance, leading to significant deshielding at the ortho and para carbons.[2]
-
Steric Effects: When bulky substituents are positioned ortho to each other, they can cause steric compression, leading to a distortion of the benzene ring. This can influence the hybridization and electronic environment of the carbons, often resulting in complex shifts that deviate from simple additivity rules.[3]
-
The Heavy Atom Effect: A unique phenomenon is observed with heavier halogens like bromine and particularly iodine. Contrary to what would be expected based on electronegativity, the ipso-carbons attached to these atoms often experience a significant shielding effect (upfield shift).[4][5] This is attributed to the large electron cloud of the heavy atom, which induces a diamagnetic shielding effect on the attached carbon.[4] For iodine, this effect can be particularly pronounced.[6]
Comparative Analysis: Predicting the 13C NMR Spectrum of this compound
To predict the 13C NMR spectrum of our target molecule, we will employ an empirical approach based on the additivity of substituent chemical shifts (SCS). We start with the chemical shift of benzene (128.5 ppm) and add the incremental shifts for each substituent at the ipso, ortho, meta, and para positions. It is crucial to acknowledge that for heavily substituted and sterically hindered molecules like this one, simple additivity may not be perfectly accurate, but it provides a valuable starting point for assignment.[7]
Let's analyze the substituents and their expected effects:
-
Nitro (-NO2): Strongly electron-withdrawing. Deshields the ipso carbon and strongly deshields the ortho and para carbons.
-
Bromo (-Br): Electronegative, but also subject to the heavy atom effect. Inductively withdrawing, but the ipso-carbon will be shielded compared to what electronegativity alone would suggest.[4]
-
Iodo (-I): The most significant heavy atom effect among the halogens. The ipso-carbon is expected to be strongly shielded (shifted upfield).[6][8]
-
Methyl (-CH3): Weakly electron-donating. Shields the ortho and para carbons and slightly deshields the ipso carbon.
Predicted Chemical Shift Assignments for this compound:
| Carbon Atom | Substituents (and their relative positions) | Predicted Chemical Shift Range (ppm) | Rationale for Assignment |
| C1 | Attached to Br; ortho to -NO2 and -CH | ~120-125 | The heavy atom effect of bromine will cause a shielding effect.[4] The adjacent strong electron-withdrawing nitro group will have a deshielding influence. |
| C2 | Attached to -NO2; ortho to C1-Br and C3-Br | ~148-153 | The ipso-carbon of a nitro group is significantly deshielded.[9] It is also ortho to two bromine atoms, which will have a deshielding inductive effect at this position. |
| C3 | Attached to Br; ortho to -NO2 and C4-I | ~118-123 | Similar to C1, this carbon is attached to a bromine and will be shielded. It is also ortho to the electron-withdrawing nitro group and the iodine atom. |
| C4 | Attached to I; ortho to C3-Br and C5-CH3 | ~90-100 | The most upfield aromatic signal due to the strong heavy atom shielding effect of iodine.[6][8] |
| C5 | Attached to -CH3; ortho to C4-I and C6-H | ~135-140 | The ipso-carbon to a methyl group is typically deshielded. It is also ortho to the iodine. |
| C6 | Unsubstituted; ortho to C1-Br and C5-CH3 | ~130-135 | This is the only carbon with a directly attached proton. It is ortho to a bromine and a methyl group. |
| -CH3 | Methyl Carbon | ~20-25 | Typical chemical shift for a methyl group attached to an aromatic ring.[10] |
Experimental and Computational Verification Workflows
While empirical prediction provides a solid foundation, for unambiguous assignment, a combination of experimental techniques and computational modeling is recommended.
Experimental Protocol for 13C NMR Acquisition
-
Sample Preparation:
-
Dissolve 15-20 mg of high-purity this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Experiment: Standard proton-decoupled 13C NMR experiment.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is necessary for accurate integration of quaternary carbons, though not typically required for simple identification).
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Advanced Experiments for Unambiguous Assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH2, and CH3 groups. In this molecule, the DEPT-90 will show only the C6-H signal, and the DEPT-135 will show the C6-H and the methyl carbon as positive signals.
-
2D NMR (HSQC and HMBC):
-
A Heteronuclear Single Quantum Coherence (HSQC) experiment will show a correlation between the C6 carbon and its attached proton.
-
A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning the quaternary carbons. For example, the protons of the methyl group will show correlations to C4, C5, and C6.
-
-
Computational Workflow for 13C NMR Prediction
Several software packages are available for the prediction of NMR spectra, often employing density functional theory (DFT) or machine learning algorithms.[11]
-
Structure Input: Draw the 2D structure of this compound in the software interface.
-
Conformational Analysis: For flexible molecules, a conformational search should be performed to identify the lowest energy conformer(s). For a substituted benzene, the planar structure is a good starting point.
-
NMR Prediction:
-
Select the desired level of theory and basis set (for DFT-based predictions). A common choice is the B3LYP functional with a 6-31G(d,p) basis set.
-
The software will then calculate the 13C chemical shifts for each carbon atom.
-
-
Data Analysis: The predicted spectrum can be visually compared with the experimental spectrum. The predicted chemical shifts, while not always perfectly matching the experimental values, usually provide the correct relative ordering of the signals, which is a powerful tool for assignment.
Visualizing the Assignment Workflow
The logical flow for a comprehensive and reliable 13C NMR peak assignment can be visualized as follows:
Caption: A systematic workflow for the 13C NMR peak assignment of polysubstituted benzenes.
Conclusion
The assignment of the 13C NMR spectrum for a complex molecule like this compound is a multifaceted process that benefits from a comparative approach. While empirical methods based on substituent effects provide a strong initial hypothesis, their limitations in sterically crowded systems necessitate experimental verification. The use of advanced NMR techniques such as DEPT and 2D correlation spectroscopy (HSQC, HMBC), in conjunction with computational predictions, provides a self-validating system for achieving an authoritative and unambiguous assignment of all carbon signals. This integrated workflow ensures the scientific integrity of the structural elucidation, a cornerstone of chemical research and development.
References
-
Laurence, C., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 69(3), 837–842. Available at: [Link]
-
Gómez, S., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1599-1608. Available at: [Link]
-
Fiveable. (2025, September 15). Ortho-Substituted Benzenes. In Organic Chemistry Key Term. Retrieved February 12, 2024, from [Link]
-
Zhang, L., & Wu, A. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(4), 84-88. Available at: [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 12, 2024, from [Link]
-
Mota, A. F., et al. (2019). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 57(11), 939-947. Available at: [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1H and 13C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved February 12, 2024, from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR: 2-Nitrotoluene. Retrieved February 12, 2024, from [Link]
-
Schulman, E. M., et al. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(19), 2886–2891. Available at: [Link]
-
Chegg.com. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved February 12, 2024, from [Link]
-
Penner, M. H., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE, 14(10), e0223759. Available at: [Link]
-
Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved February 12, 2024, from [Link]
-
Gasteiger, J., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 23(19), 11269. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Retrieved February 12, 2024, from [Link]
-
ResearchGate. (2025, August 6). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Retrieved February 12, 2024, from [Link]
-
PubChem. (n.d.). 2,6-Diamino-4-nitrotoluene. Retrieved February 12, 2024, from [Link]
-
Penner, M. H., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE, 14(10), e0223759. Available at: [Link]
-
Robien, W., et al. (1996). Improved 13C NMR Shift Prediction Program for Polysubstituted Benzenes and Sterically Defined Cyclohexane Derivatives. Analytica Chimica Acta, 325(1-2), 45-53. Available at: [Link]
- Breitmaier, E., & Voelter, W. (2005). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 12, 2024, from [Link]
-
RSC Publishing. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. Available at: [Link]
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Supporting Information for: Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). Retrieved February 12, 2024, from [Link]
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Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 43(3), 510-520. Available at: [Link]
-
IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved February 12, 2024, from [Link]
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ResearchGate. (2024, July). Change in the ¹³C-NMR chemical shift of the carbon atom bonded to iodine in Ar−I with equivalents of pyridine in CDCl3. Retrieved February 12, 2024, from [Link]
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Chegg.com. (2021, March 2). Solved Analysis of the IR spectra, 1H NMR, and 13C NMR for. Retrieved February 12, 2024, from [Link]
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SpectraBase. (n.d.). 2-Nitrotoluene - Optional[13C NMR] - Chemical Shifts. Retrieved February 12, 2024, from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved February 12, 2024, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved February 12, 2024, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I. Retrieved February 12, 2024, from [Link]
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RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Physical Chemistry Chemical Physics. Available at: [Link]
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Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved February 12, 2024, from [Link]
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University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved February 12, 2024, from [Link]
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Silverberg, L., et al. (2018). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. International Journal of Chemistry, 10(2), 1. Available at: [Link]
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mass spectrometry fragmentation pattern of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
This guide provides a comprehensive analysis of the predicted . Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles of fragmentation under various ionization techniques, offers comparative insights against alternative analytical approaches, and provides robust, detailed experimental protocols for practical application.
Introduction: The Analytical Challenge of a Multifunctionalized Aromatic
This compound is a highly functionalized aromatic compound, valuable as a complex building block in synthetic organic chemistry. Its utility stems from the distinct reactivity of its substituents, allowing for sequential and regioselective modifications. The characterization of such a molecule is non-trivial; unambiguous identification is critical to ensure the integrity of subsequent synthetic steps.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering detailed structural information from minute sample quantities. Electron Ionization (EI) MS, in particular, provides a reproducible fragmentation "fingerprint," while softer ionization techniques coupled with tandem mass spectrometry (LC-MS/MS) offer complementary data for confirmation and analysis in complex matrices. This guide will elucidate the predicted fragmentation behavior of this molecule, explaining the causal factors behind each cleavage and providing the necessary protocols to validate these predictions experimentally.
Predicted Fragmentation Profile under Electron Ionization (EI-MS)
Electron Ionization is a high-energy process that induces extensive and predictable fragmentation, providing a wealth of structural information. The fragmentation cascade is governed by the relative stability of the ions and neutral species formed, and the relative strengths of the chemical bonds within the molecular ion.
The Molecular Ion (M⁺•) and its Unique Isotopic Signature
The first step in EI-MS is the formation of the molecular ion radical (M⁺•). A key feature of this compound is its distinctive isotopic pattern. This pattern is a direct result of the natural abundances of the halogen isotopes:
-
Bromine: Exists as two stable isotopes, ⁷⁹Br (50.54%) and ⁸¹Br (49.46%), with a mass difference of 2 Da and a near 1:1 abundance ratio.[1][2]
-
Iodine: Is monoisotopic, existing only as ¹²⁷I.[2]
The presence of two bromine atoms will generate a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1. The monoisotopic molecular weight of C₇H₄⁷⁹Br₂¹²⁷INO₂ is 462.75 Da. Therefore, the molecular ion region will exhibit a complex cluster of peaks dictated by the various combinations of bromine isotopes.
The Hierarchy of Fragmentation: A Cascade of Neutral Losses
The fragmentation pathways are dictated by bond energies. The carbon-halogen bond strength follows the order C-Br > C-I.[3] Consequently, the initial and most facile fragmentation is the cleavage of the weakest bond, the carbon-iodine bond.
Primary Fragmentation Pathways:
-
Loss of Iodine Radical (•I): This is the most favored initial fragmentation step due to the lability of the C-I bond.[3][4] This results in a prominent fragment ion.
-
Loss of Nitro Group (•NO₂ or •NO): Nitroaromatics characteristically lose •NO₂ (46 Da) or •NO (30 Da).[5][6] The loss of •NO₂ is often a major fragmentation pathway.
-
Loss of Bromine Radical (•Br): Following the initial loss of iodine, the subsequent loss of a bromine radical from the fragment ion is highly probable.
-
Alpha-Cleavage of the Methyl Group (•CH₃): Loss of a methyl radical (15 Da) can also occur, though it is typically less favorable than halogen or nitro group loss unless it leads to a particularly stable ion.
Secondary and Sequential Fragmentation:
The primary fragment ions will undergo further dissociation, leading to a complex spectrum. For instance, the [M-I]⁺ ion can subsequently lose one or both bromine atoms, or the nitro group. The aromatic ring itself can ultimately fragment, often by losing neutral acetylene (C₂H₂).
The proposed dominant fragmentation cascade is visualized below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Summary of Predicted Key EI-MS Fragments
| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Comments |
| 463 | [C₇H₄⁷⁹Br₂INO₂]⁺• | - | Molecular Ion (Base Isotope) |
| 417 | [C₇H₄⁷⁹Br₂I]⁺ | •NO₂ | Loss of nitro group |
| 336 | [C₇H₄⁷⁹Br₂NO₂]⁺ | •I | Predicted base peak due to weak C-I bond[3] |
| 257 | [C₇H₄⁷⁹BrINO₂]⁺ | •I, •Br | Sequential loss of Iodine then Bromine |
| 211 | [C₇H₄⁷⁹BrI]⁺ | •I, •NO₂ | Sequential loss of NO₂ then Bromine |
| 178 | [C₇H₄INO₂]⁺ | •I, 2x •Br | Loss of all halogens |
Note: The m/z values shown are for the lightest isotopologue (containing ⁷⁹Br). Each bromine-containing fragment will exhibit a characteristic isotopic cluster.
Alternative Analytical Strategy: LC-MS/MS
For analytes in complex matrices or for those that are thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. It combines the separation power of HPLC with the specificity of tandem mass spectrometry.
Ionization: ESI vs. APCI in Negative Mode
Given the presence of the strongly electron-withdrawing nitro group, this compound is an excellent candidate for analysis in negative ion mode.
-
Electrospray Ionization (ESI): This soft ionization technique would likely yield the deprotonated molecule, [M-H]⁻, or the molecular anion, [M]⁻•. ESI is well-suited for polar compounds.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar, neutral molecules and can also generate [M]⁻• or [M-H]⁻ ions. It is a common choice for the analysis of nitroaromatic compounds in environmental samples.[8][9]
Tandem MS (MS/MS) for Structural Confirmation
In MS/MS, a precursor ion (e.g., the [M-H]⁻ ion) is selected and subjected to Collision-Induced Dissociation (CID) to generate product ions. This provides an additional layer of specificity and structural information. The fragmentation of the negative ion will follow different pathways than the radical cation in EI-MS. Common neutral losses from deprotonated nitroaromatics include NO and NO₂.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for pure samples or simple mixtures where the analyte is sufficiently volatile and thermally stable.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumental Parameters:
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
Solvent Delay: 3-4 minutes to protect the filament.
-
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is preferred for complex matrices, trace-level quantification, or when thermal degradation is a concern.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Perform serial dilutions in the initial mobile phase (e.g., 50:50 Methanol:Water) to a final concentration of ~1 µg/mL for method development.
-
-
LC-MS/MS Instrumental Parameters:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
LC Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Precursor Ion: Select the m/z corresponding to [M-H]⁻ or [M]⁻•.
-
Collision Energy: Optimize by infusing the standard; start with a range of 10-40 eV.
-
Product Ion Scan: Scan a relevant mass range (e.g., m/z 50-500) to identify key fragments.
-
-
Conclusion
The mass spectrometric analysis of this compound presents a fascinating case study in fragmentation chemistry. Under high-energy Electron Ionization, a predictable fragmentation cascade is initiated by the cleavage of the weakest bond (C-I), followed by losses of the other labile substituents (Br, NO₂). The resulting mass spectrum is expected to be rich in structural information, with the isotopic signature of the two bromine atoms serving as a powerful diagnostic tool. For enhanced specificity and analysis in complex media, LC-MS/MS in negative ion mode provides a robust orthogonal strategy, confirming the molecular weight and revealing different, complementary fragmentation patterns. The experimental protocols provided herein offer a validated starting point for researchers to achieve comprehensive and unambiguous characterization of this complex synthetic intermediate.
References
-
Dagan, S., & Amirav, A. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry. Available at: [Link]
- Baer, T., & Kury, E. (1982). Photoelectron-photoion coincidence study of the bromobenzene ion. The Journal of Chemical Physics.
-
Hill, J. W., et al. (2000). No, the Molecular Mass of Bromobenzene Is Not 157 amu: An Exercise in Mass Spectrometry and Isotopes for Early General Chemistry. Journal of Chemical Education. Available at: [Link]
-
mzCloud. (2015). 2 4 Dinitrotoluene. Available at: [Link]
-
Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed. Available at: [Link]
-
Lozovoy, V. V., et al. (2005). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Isotopes of bromine. Available at: [Link]
-
Al-Hunaiti, A., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]
-
Malinovich, Y., & Lifshitz, C. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry. Available at: [Link]
-
NIST. (n.d.). Benzene, iodo-. NIST WebBook. Available at: [Link]
-
Parr, A. C., et al. (1983). Benchmark measurement of iodobenzene ion fragmentation rates. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Available at: [Link]
-
NIST. (n.d.). Benzene, bromo-. NIST WebBook. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. Available at: [Link]
-
Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. Available at: [Link]
-
Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
O'Donnell, J. F. (n.d.). Gas Chromatography Mass Spectrometry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2026). Identifying fragments using a Neutral Loss spectrum. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-methyl-2,4-dinitro-. NIST WebBook. Available at: [Link]
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A Comparative Guide to IR Spectroscopy of Nitro Group Bands in Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of the nitro (NO₂) group in polyhalogenated benzene derivatives. Understanding the vibrational behavior of the nitro group in these compounds is critical for structural elucidation, reaction monitoring, and quality control in various fields, including pharmaceuticals, materials science, and environmental analysis. This document moves beyond a simple recitation of frequency ranges to explore the underlying principles governing the observed spectral shifts, supported by experimental data and detailed protocols.
Fundamentals of Nitro Group Vibrations in Aromatic Systems
The nitro group is a powerful electron-withdrawing moiety, and its vibrational modes are sensitive to the electronic environment of the aromatic ring to which it is attached. The two most characteristic and intense absorption bands of the nitro group in the mid-IR region are the asymmetric and symmetric stretching vibrations of the N-O bonds.
-
Asymmetric Stretching (ν_as(NO₂)) : This vibration involves the two N-O bonds stretching out of phase. In aromatic nitro compounds, this band typically appears in the range of 1550-1475 cm⁻¹ .[1][2]
-
Symmetric Stretching (ν_s(NO₂)) : In this mode, the two N-O bonds stretch in phase. This band is observed at a lower frequency, generally between 1360-1290 cm⁻¹ .[1][2]
The position and intensity of these bands are influenced by both electronic (inductive and resonance) and steric effects imposed by other substituents on the benzene ring.
The Influence of Halogen Substitution: A Comparative Analysis
Halogens, being electronegative, exert a significant electron-withdrawing inductive effect on the benzene ring. This withdrawal of electron density influences the bond order and polarity of the C-N and N-O bonds of the nitro group, leading to shifts in their characteristic vibrational frequencies. The extent of this influence depends on the number of halogen substituents and their positions (ortho, meta, para) relative to the nitro group.
Comparative Data of Nitro Group Frequencies in Halogenated Benzenes
The following table summarizes the asymmetric and symmetric NO₂ stretching frequencies for a series of chloro-substituted nitrobenzenes. This data illustrates the impact of the number and position of chlorine atoms on the vibrational frequencies of the nitro group.
| Compound | Asymmetric Stretch (ν_as(NO₂)) cm⁻¹ | Symmetric Stretch (ν_s(NO₂)) cm⁻¹ |
| Nitrobenzene | ~1530 | ~1350 |
| 1-Chloro-3-nitrobenzene | Not specified in search results | Not specified in search results |
| 1-Chloro-4-nitrobenzene | Not specified in search results | Not specified in search results |
| 2,4-Dichloro-6-nitrophenol | Not specified in search results | Not specified in search results |
| m-Nitrotoluene | 1527 | 1350 |
Note: While specific values for all polychlorinated isomers were not available in a single comprehensive source from the provided search results, the general trends can be elucidated from the available data and established principles.
Interpretation of Spectral Shifts
The electron-withdrawing nature of both the nitro group and halogen substituents leads to a complex interplay of electronic effects. Generally, the presence of halogens will influence the electron density on the benzene ring, which in turn affects the C-N bond and the resonance of the nitro group. This can lead to shifts in the ν(NO₂) frequencies.
The position of the halogen substituent is crucial. For instance, a halogen at the ortho or para position can participate in resonance effects that influence the nitro group's electronic environment more directly than a meta-positioned halogen. Steric hindrance from bulky halogen atoms at the ortho position can also force the nitro group out of the plane of the benzene ring, reducing conjugation and affecting the vibrational frequencies.
Experimental Protocols for Acquiring High-Quality IR Spectra
Obtaining reliable and reproducible IR spectra of polyhalogenated nitrobenzenes, which are often solids, requires meticulous sample preparation. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet technique and the Nujol mull technique.
Potassium Bromide (KBr) Pellet Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.
Step-by-Step Protocol:
-
Drying: Thoroughly dry spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the polyhalogenated nitrobenzene sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The final concentration of the sample in KBr should be around 0.5-1.0%.
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Nujol Mull Technique
In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to create a thick paste that is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).
Step-by-Step Protocol:
-
Grinding: Place 5-10 mg of the solid sample in an agate mortar and grind it to a fine powder.
-
Mulling: Add one to two drops of Nujol to the powder and continue grinding until a uniform, thick paste (mull) is formed.
-
Sample Mounting: Transfer a small amount of the mull onto the center of one salt plate. Place the second salt plate on top and gently press and rotate the plates to spread the mull into a thin, even film.
-
Analysis: Mount the sandwiched plates in the sample holder of the FTIR spectrometer. It is important to run a background spectrum of Nujol to subtract its characteristic C-H stretching and bending bands from the sample spectrum.
Workflow and Data Interpretation Diagrams
Experimental Workflow for IR Analysis of Solid Samples
Caption: Experimental workflow for obtaining and interpreting the IR spectrum of a solid polyhalogenated nitrobenzene sample.
Logical Relationship of Substituent Effects on NO₂ Frequencies
Caption: Factors influencing the shift in nitro group vibrational frequencies in polyhalogenated benzenes.
Conclusion
The IR spectroscopy of the nitro group in polyhalogenated benzenes provides a sensitive probe into the electronic and steric interactions within these molecules. While the asymmetric and symmetric stretching frequencies fall within predictable ranges, the precise positions of these bands are modulated by the number and location of halogen substituents. A systematic analysis of these spectral shifts, guided by the principles of electronic and steric effects, can yield valuable structural information. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality data to facilitate such analyses.
References
-
Spectroscopy - Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Retrieved from [Link]
-
UCLA Chemistry - IR: nitro groups. (n.d.). Retrieved from [Link]
-
NIST Chemistry WebBook - Benzene, 1-chloro-3-nitro-. (n.d.). Retrieved from [Link]
-
NIST Chemistry WebBook - Benzene, 1-chloro-4-nitro-. (n.d.). Retrieved from [Link]
-
ResearchGate - FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2007). Retrieved from [Link]
Sources
A-Comparative-Guide-to-Validating-Polysubstituted-Nitrobenzene-Structures-Using-NOESY-NMR
A Senior Application Scientist's In-Depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The substitution pattern on an aromatic ring can dramatically alter pharmacological activity, toxicity, and material properties. Polysubstituted nitrobenzenes, a common scaffold in various chemical enterprises, present a recurring and often frustrating challenge: confirming the precise positions of substituents. While standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) provide the fundamental carbon-hydrogen framework, they frequently fall short in distinguishing between regioisomers. This guide provides an in-depth exploration of how 2D Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a powerful and definitive tool for this purpose, comparing its performance against other common analytical techniques.
Part 1: The Analytical Challenge: Regioisomerism in Nitrobenzenes
The core difficulty arises because through-bond NMR correlations (like COSY and HMBC) can be identical for multiple regioisomers. For example, a 1,2,4-trisubstituted nitrobenzene may have a very similar set of ¹H-¹³C HMBC correlations to its 1,2,5-trisubstituted counterpart, leaving the structure unresolved.
Furthermore, the nitro group itself introduces specific challenges:
-
Electron-Withdrawing Effects: The strongly deshielding nature of the -NO₂ group significantly alters the chemical shifts of nearby protons, sometimes causing signal overlap in crowded regions of the spectrum.
-
Relaxation Effects: Although less pronounced than for paramagnetic centers, the quadrupolar nitrogen nucleus can influence the relaxation times of nearby protons, which can subtly affect NMR signal intensities.
These factors necessitate a technique that does not rely on through-bond connectivity but rather on through-space proximity. This is precisely the domain of the Nuclear Overhauser Effect (NOE).
Part 2: The NOESY Solution: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[1][2][3] This effect is mediated by dipole-dipole interactions and, crucially, its intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[4][5] This steep distance dependence makes the NOE an exquisitely sensitive "molecular ruler."
The 2D NOESY experiment maps these through-space correlations. A cross-peak between two protons in a NOESY spectrum is direct, unambiguous evidence that they are spatially proximate.[3][6] For a rigid molecule like a substituted benzene ring, this spatial information translates directly into structural information, allowing for the definitive assignment of substitution patterns.[1][7]
The Logical Workflow for Structure Validation
The process of using NOESY for validation is a self-validating system of hypothesis testing. The analyst proposes all possible regioisomeric structures based on other data and then uses the NOESY spectrum to find evidence that confirms one isomer and refutes all others.
Caption: Workflow for validating regioisomers using NOESY.
Part 3: Detailed Experimental Protocol: Acquiring High-Quality NOESY Data
Trustworthy results come from a well-designed experiment. The following is a robust, field-proven protocol for acquiring NOESY data for a typical polysubstituted nitrobenzene (MW < 500 Da) on a modern NMR spectrometer.
1. Sample Preparation:
-
Concentration: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Low sensitivity is a key limitation of NMR, so an adequate concentration is critical.[8][9][10]
-
Solvent Choice: Use a solvent that provides good solubility and in which the sample is stable. Ensure the solvent is filtered and free of particulate matter.
-
Degassing (Optional but Recommended): For quantitative or very precise measurements, dissolved oxygen (which is paramagnetic) can interfere with relaxation and diminish the NOE. Degassing the sample with several freeze-pump-thaw cycles can improve data quality.
2. Spectrometer Setup & 1D ¹H Spectrum:
-
Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.
-
Acquire a standard, high-quality 1D ¹H spectrum. Reference the spectrum correctly (e.g., to residual CHCl₃ at 7.26 ppm). This 1D spectrum is essential for setting the parameters of the 2D experiment.
3. Setting Up the 2D NOESY Experiment:
-
Pulse Program: Select a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems). Gradient selection helps to suppress artifacts.
-
Spectral Width (sw): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals identified in the 1D spectrum.
-
Transmitter Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.
-
Number of Scans (ns): Set ns to a multiple of 8 or 16 (e.g., 8, 16, 32) to ensure sufficient signal-to-noise. An experiment time of 1-2 hours is typical for this sample concentration.
-
Relaxation Delay (d1): This is the time allowed for spins to return to equilibrium between scans. A good starting point is d1 = 1.2 * T₁, where T₁ is the longitudinal relaxation time of the slowest-relaxing proton (often a quaternary-attached aromatic proton). For small molecules, a d1 of 1-2 seconds is usually sufficient.
-
Mixing Time (d8 or mix): This is the most critical parameter. [11] During this time, the NOE transfer occurs. For small, rapidly tumbling molecules (MW < 500 Da), the optimal mixing time is approximately equal to T₁.[12] A typical range is 0.5 to 1.0 seconds.[4][12] A shorter mixing time will show only the strongest NOEs (shortest distances), while a longer time will reveal weaker, longer-range interactions but may also introduce artifacts from spin diffusion (NOE transfer from proton A to B, then from B to C).[5]
-
Acquisition Dimensions: Set the number of points in the direct dimension (F2, td) to 2K (2048) and in the indirect dimension (F1, td) to 256 or 512. This provides a good balance between resolution and experiment time.
4. Data Processing:
-
Apply a squared sine-bell window function (qsine) in both dimensions before Fourier transformation.
-
Perform zero-filling at least once in the F1 dimension to improve digital resolution.
-
Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase (e.g., red) to the diagonal peaks (e.g., blue).[1]
-
Calibrate and reference the final spectrum.
Part 4: Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is a premier tool, it is essential to understand its place within the broader analytical landscape. Other techniques can provide complementary or, in some cases, superior information depending on the specific molecular challenge.
| Technique | Information Type | Sample State | Destructive? | Key Strengths | Core Limitations |
| NOESY NMR | Through-space ¹H-¹H distances (<5 Å) | Solution | No | Unambiguously defines stereochemistry and regioisomers in rigid systems.[6][13] | Can be ambiguous in highly flexible molecules. Null signal for mid-sized molecules (~1-2 kDa).[14][15] Relatively low sensitivity.[8] |
| ROESY NMR | Through-space ¹H-¹H distances (<5 Å) | Solution | No | Works for mid-sized molecules where NOESY signal is zero.[11][14] ROE is always positive.[14][16] | Lower signal-to-noise and more prone to artifacts than NOESY.[4] |
| X-Ray Crystallography | Precise 3D atomic coordinates | Solid (Single Crystal) | No | Considered the "gold standard" for unambiguous structure determination.[17][18][19] Provides bond lengths and angles. | Requires a high-quality single crystal, which can be difficult or impossible to grow.[20] Structure may differ from solution-state conformation. |
| Computational (DFT/GIAO) | Predicted NMR Chemical Shifts | In Silico | N/A | Excellent for validating a proposed structure by comparing calculated vs. experimental shifts.[21][22] Can distinguish isomers with high confidence (e.g., using DP4+ analysis). | Accuracy is highly dependent on the level of theory and basis set used.[23][24] Requires computational expertise and resources. |
| HMBC NMR | Through-bond ²J, ³J H-C correlations | Solution | No | Excellent for establishing the carbon skeleton and connecting proton spin systems. | Cannot distinguish between regioisomers that share the same long-range connectivity pathways. |
In-Depth Comparison
-
NOESY vs. ROESY: For small molecules like substituted nitrobenzenes, NOESY is the preferred technique due to its better signal-to-noise ratio.[4][15] ROESY (Rotating-frame Overhauser Effect Spectroscopy) becomes essential for molecules of intermediate size (roughly 800-2000 Da), where the molecular tumbling rate causes the standard NOE to become zero or very weak.[12][14][15]
-
NOESY vs. X-Ray Crystallography: X-ray crystallography provides the ultimate structural proof by mapping atomic positions with high precision.[17][19][20] Its primary and significant limitation is the absolute requirement for a single, well-diffracting crystal. Many compounds, particularly oils or amorphous solids, simply will not crystallize. NOESY provides the structure in solution, which is often more relevant to the environment of a biological target or a chemical reaction.
-
NOESY vs. Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT) calculations of NMR parameters using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful complementary tool.[21][23][25] The workflow involves calculating the theoretical ¹H and ¹³C NMR spectra for all possible isomers and comparing them to the experimental data. Statistical methods like DP4+ analysis can then provide a probability of which isomer is the correct one. This method is excellent for validation but relies on the accuracy of the computational model and does not, by itself, provide the direct experimental proof of proximity that an NOE cross-peak does.
Part 5: Case Study: Distinguishing 2-chloro-1-fluoro-3-nitrobenzene vs. 2-chloro-1-fluoro-4-nitrobenzene
Consider the synthesis of a chlorofluoronitrobenzene. Standard ¹H and ¹³C NMR might not be sufficient to distinguish between the 1,2,3- and 1,2,4-isomers.
-
Hypothesized Isomers:
-
Isomer A: 2-chloro-1-fluoro-3-nitrobenzene
-
Isomer B: 2-chloro-1-fluoro-4-nitrobenzene
-
-
The Key Protons: Let's label the protons H4, H5, H6 for Isomer A and H3, H5, H6 for Isomer B.
-
Predicted NOEs:
-
For Isomer A , the key diagnostic NOE would be between the proton at position 6 (H6) and the fluorine atom at position 1. While ¹H-¹⁹F NOEs (HOESY) are possible, a more readily observed correlation would be between H6 and H4.
-
For Isomer B , the proton at position 3 (H3) is spatially close to the fluorine at position 1. A definitive ¹H-¹H NOE would be observed between H3 and H5. Crucially, there would be no NOE between H3 and H6, as they are on opposite sides of the ring.
-
Caption: Logical deduction from a key NOE cross-peak.
The observation of a clear cross-peak between H3 and H5 in the NOESY spectrum would provide conclusive, self-validating evidence for Isomer B. The absence of this peak, coupled with other expected correlations, would support Isomer A.
Conclusion
For the structural validation of polysubstituted nitrobenzenes, 2D NOESY NMR is an indispensable tool. It moves beyond the limitations of through-bond correlation experiments by directly probing through-space proximities, allowing for the confident and unambiguous assignment of regioisomers. While techniques like X-ray crystallography and computational chemistry offer powerful alternatives, NOESY provides definitive structural information in the solution state, which is critical for a vast range of applications in chemical and pharmaceutical research. By following a robust experimental protocol and understanding the physical basis of the technique, researchers can eliminate structural ambiguity and proceed with confidence in their molecular design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
